N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
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Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N4O5S and its molecular weight is 386.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Sulfonamide compounds, including those with nitrobenzenesulfonamide groups, are synthesized and characterized for their structural and electronic properties. For instance, one study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, highlighting its structure through spectroscopic tools and computational methods. This research provides insights into the type and nature of intermolecular interactions in the crystal state of sulfonamides (Murthy et al., 2018).
Computational Studies
The electronic and structural properties of sulfonamide compounds have been extensively studied using computational methods. Such studies offer a deep understanding of the molecular behavior, vibrational wave numbers, and reactivity descriptors. These analyses are crucial for predicting the compound's interactions with proteins and its potential biological applications (Murthy et al., 2018).
Biological Applications
Several sulfonamide compounds have been investigated for their biological applications, including as inhibitors for enzymes like carbonic anhydrases. These studies explore the compounds' potential therapeutic uses and provide a foundation for developing new drugs with enhanced efficacy and specificity (Sapegin et al., 2018).
Antibacterial and Antimicrobial Activity
Research into sulfonamide derivatives also extends to their antibacterial and antimicrobial properties. For instance, some studies have synthesized new sulfonamide derivatives and evaluated their biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis, showing promising results for potential medical applications (Abbasi et al., 2020).
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-5-7-13(8-6-12)19-27(25,26)15-4-2-3-14(11-15)21(23)24/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCNKWKQCVBZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.